![molecular formula C13H14N4O3S B5815766 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide](/img/structure/B5815766.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IMD-0354 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and releasing NF-κB for translocation to the nucleus. By inhibiting the IKK complex, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can reduce inflammation and improve survival rates in animal models of sepsis, colitis, and arthritis. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its selectivity for the NF-κB pathway, which allows for more precise modulation of cellular processes. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. One area of interest is its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide and its downstream effects on cellular processes. Finally, the development of more water-soluble analogs of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide could improve its utility in experimental setups.
Synthesis Methods
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide involves several steps, starting from 3-methyl-2-nitrobenzoic acid, which is converted into 3-methyl-2-nitrobenzoyl chloride. The latter is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate product, 5-(3-methyl-2-nitrobenzoyl)-1,3,4-thiadiazole-2-thiol. Finally, this intermediate is reacted with isopropylamine to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in regulating the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. By inhibiting the NF-κB pathway, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
3-methyl-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMSTATSAGKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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